molecular formula C18H18BrNO3 B2369467 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide CAS No. 1396875-51-6

2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide

Cat. No.: B2369467
CAS No.: 1396875-51-6
M. Wt: 376.25
InChI Key: USVZDHDNIXJECA-UHFFFAOYSA-N
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Description

2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxy group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by a series of substitution reactions. For instance, the bromination can be achieved using bromine in the presence of a suitable solvent like tetrahydrofuran at low temperatures

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom with an amine would yield an amine derivative.

Scientific Research Applications

2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the hydroxy group may play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-benzamide: Lacks the methoxy group, which may affect its reactivity and applications.

    2-Bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methylbenzamide: Contains a methyl group instead of a methoxy group, which could influence its chemical properties.

Uniqueness

2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide is unique due to the presence of both the bromine atom and the methoxybenzamide moiety. These functional groups confer specific chemical properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-23-13-6-7-16(19)14(10-13)17(21)20-11-18(22)9-8-12-4-2-3-5-15(12)18/h2-7,10,22H,8-9,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVZDHDNIXJECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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